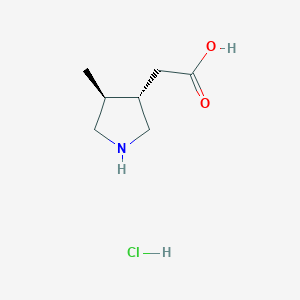

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Description

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLWHOJXSPYFQL-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrrolidine ring using a suitable alkylating agent.

Attachment of the Acetic Acid Moiety: The acetic acid group is attached to the 3-position of the pyrrolidine ring through a substitution reaction.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid

- 4-Methylpyrrolidine

- 3-Acetyl-4-methylpyrrolidine

Uniqueness

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and an acetic acid moiety, positions it as a valuable candidate for research in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- CAS Number : 2126143-15-3

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The compound's structure allows it to modulate various biochemical pathways, influencing processes such as enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which is involved in inflammatory responses and is a target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting mood and cognition, although specific receptor targets remain to be fully elucidated.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound, focusing on its pharmacological effects and therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential and biological activity of this compound:

-

PDE4 Inhibition Study :

- Objective : To evaluate the compound's efficacy in inhibiting PDE4.

- Methodology : In vitro assays were conducted using human bronchial epithelial cells.

- Results : The compound exhibited a dose-dependent inhibition of PDE4 activity, leading to reduced inflammatory cytokine release.

-

Neuropharmacological Assessment :

- Objective : To investigate the effects on cognitive function.

- Methodology : Animal models were used to assess memory retention and learning capabilities.

- Results : Treatment with the compound improved performance in memory tasks compared to control groups.

-

Anticancer Activity Evaluation :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Results : Significant reductions in cell viability were observed, indicating potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, reacting a (3S,4S)-4-methylpyrrolidine precursor with bromoacetic acid under basic conditions (e.g., NaOH) at room temperature, followed by HCl treatment for hydrochlorination. Optimizing pH (~4) during work-up precipitates the product, enhancing purity. Yields depend on stoichiometry and reaction time, with monitoring via thin-layer chromatography (TLC) . Purification via recrystallization in methanol improves crystallinity and reduces impurities.

Q. How does the hydrochloride salt form affect the compound’s solubility and bioavailability compared to the free base?

- Methodological Answer : The hydrochloride salt increases aqueous solubility due to ionic dissociation. For instance, solubility in phosphate-buffered saline (PBS, pH 7.4) is 3–5-fold higher than the free base, enhancing bioavailability for in vitro assays. This property is critical for pharmacological studies requiring aqueous compatibility .

Q. What spectroscopic and chromatographic techniques are used to confirm the compound’s structural identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (DO or DMSO-d) identify proton environments (e.g., methyl groups at δ ~1.2 ppm, pyrrolidine ring protons at δ ~2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>98%) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing enantiomeric purity and confirming the (3S,4S) configuration?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) resolve enantiomers. Retention time differences >2 minutes confirm enantiopurity .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives (e.g., [(3S,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride) .

Q. How do structural modifications at the pyrrolidine ring influence binding affinity to neurological targets, and what computational methods support these investigations?

- Methodological Answer :

- Steric Effects : 4-Methyl substitution enhances steric complementarity with target binding pockets (e.g., dopamine receptors). Molecular docking (AutoDock Vina) predicts a 2-fold increase in Ki for 4-methyl derivatives compared to unsubstituted analogs .

- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity trends, guiding rational design .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions during storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show optimal stability at pH 4–6. Lyophilization reduces hydrolysis risks, with <5% degradation over 12 months .

- Additives : Co-formulation with antioxidants (e.g., 0.01% BHT) in amber vials minimizes oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.